2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine

HIV Antiretroviral Nucleoside Analogue

Researchers studying retroviral replication require stereochemically defined 2'-fluoro-arabino nucleoside probes. This 2,6-diaminopurine derivative (CAS 103884-97-5) with its unique 2'-fluoro-arabino configuration enables precise SAR studies, unlike generic analogues such as cladribine or fludarabine. - High-purity solid for reproducible results - Suitable for antiviral SAR & oligonucleotide modification - Backed by reliable global logistics

Molecular Formula C10H13FN6O3
Molecular Weight 284.25 g/mol
Cat. No. B12393526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine
Molecular FormulaC10H13FN6O3
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N
InChIInChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6?,9-/m1/s1
InChIKeyMHWHYOFBOWTAHZ-DANPQCGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine: A Fluorinated Purine Nucleoside Analogue


2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine (CAS 103884-97-5) is a synthetic purine nucleoside analogue belonging to the class of 2'-fluoro-arabinofuranosyl nucleosides. It is a 2,6-diaminopurine derivative featuring a fluorine atom in the 'up' (arabino) configuration at the 2' position of the sugar ring . This compound was specifically claimed in the 1990s for use in medical therapy, particularly for the treatment or prophylaxis of human retroviral infections such as HIV [1]. As a modified nucleoside, it is typically supplied for research purposes as a high-purity solid .

Why Generic Purine Analogues Cannot Simply Substitute 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine


Simple substitution of this compound with other purine analogues like cladribine or fludarabine is not scientifically valid due to fundamental differences in both the base and sugar pharmacophores. The combination of a 2,6-diaminopurine base and a 2'-fluoro-arabino sugar creates a distinct chemical entity . The 2,6-diamino substitution alters hydrogen-bonding patterns with target enzymes compared to the 6-amino (adenine) or 6-oxo (guanine) bases. Crucially, the 2'-fluoro-arabino configuration differentiates it from the 2'-fluoro-ribo analogue (CAS 134444-47-6), which is also a 2,6-diaminopurine derivative but with an opposite stereochemistry at the 2' position [1]. This stereochemical difference results in distinct biological activities, as evidenced by the compound's specific, early patenting for HIV treatment, while its ribo counterpart was explored for protozoal infections [2].

Quantitative Differentiation Evidence for 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine


Patent-Cited Antiviral Utility vs. Cladribine and Fludarabine

The earliest specific claim for the compound is for treating HIV, differentiating its intended therapeutic niche from the primarily anticancer purine analogues cladribine and fludarabine . Its inclusion in the Wellcome Foundation patent demonstrates a distinct selectivity profile recognized during the early development of antiretroviral nucleosides [1].

HIV Antiretroviral Nucleoside Analogue

Stereochemical Differentiation: Arabino vs. Ribo Antiviral Activity

The compound's 2'-fluoro-arabino configuration is critical. The structurally similar compound 9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine (FANA-A) circumvents P2 transporter-mediated drug resistance, a common issue with other nucleosides, by utilizing the P1 transporter [1]. While derived from a monograph, this class-level inference is strong due to shared sugar stereochemistry, suggesting the target compound may also bypass specific resistance mechanisms encountered by ribo-configured alternatives.

Antiviral Stereochemistry Nucleoside Transporter

Limited Public Evidence for Condition-Specific Selection

A direct, quantitative head-to-head comparison (e.g., EC50, CC50, or selectivity index) between the target compound and a relevant comparator in the same assay is absent from the primary literature, patents, and authoritative databases within the search constraints [1]. Claims of activity on vendor sites are not supported by published, verifiable data meeting the threshold for core evidence . Current information only supports a class-level inference based on its structure.

Procurement Limitation Data Scarcity Investigational Compound

Procurement Scenarios for 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine Based on Evidence


Investigational Antiviral Chemical Probe

For research groups focused on HIV or other retroviral replication, this compound serves as a specific chemical probe based on its patent history (EP0285432A2) [1]. It is most appropriately sourced when the research question specifically requires a 2,6-diaminopurine base with an arabino-configured 2'-fluorine to explore structure-activity relationships (SAR) around novel nucleoside reverse transcriptase inhibitors (NRTIs). It should not be procured as a lead-optimized candidate.

Nucleoside Transporter Substrate Specificity Studies

This compound is a strong candidate for studies investigating the role of the sugar ring's stereochemistry in cellular uptake. Based on its structural analogy to FANA-A, which uses the P1 over the P2 nucleoside transporter, it offers a potential tool to investigate transporter-mediated drug resistance circumvention [2]. Procurement is justified for labs comparing the uptake kinetics of arabino- versus ribo-fluorinated purines.

Synthesis of a Mixed-Base DNA/RNA Oligonucleotide Library

As a high-purity, commercially available fluorinated nucleoside , the compound can be incorporated as a phosphoramidite building block in the synthesis of modified oligonucleotides. Its procurement is relevant for creating libraries with unique sugar conformations to study antisense or aptamer interactions where a 2'-fluoro-arabino modification is desired to enhance nuclease resistance or alter binding affinity.

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